molecular formula C8H17NO2 B13083099 4-(Azetidin-3-yloxy)-2-methylbutan-2-ol

4-(Azetidin-3-yloxy)-2-methylbutan-2-ol

Cat. No.: B13083099
M. Wt: 159.23 g/mol
InChI Key: SPPIUHCGHGGERT-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-2-methylbutan-2-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for 4-(Azetidin-3-yloxy)-2-methylbutan-2-ol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the azetidine ring would produce a more saturated nitrogen-containing ring.

Scientific Research Applications

4-(Azetidin-3-yloxy)-2-methylbutan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors and modulate their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yloxy)-2-methylbutan-2-ol is unique due to its specific combination of the azetidine ring and the butanol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-2-methylbutan-2-ol

InChI

InChI=1S/C8H17NO2/c1-8(2,10)3-4-11-7-5-9-6-7/h7,9-10H,3-6H2,1-2H3

InChI Key

SPPIUHCGHGGERT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC1CNC1)O

Origin of Product

United States

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